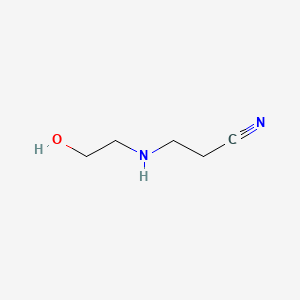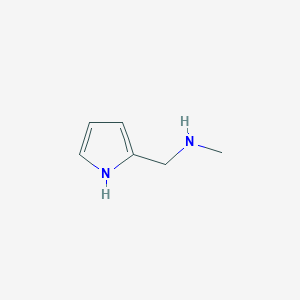
N-メチル-1-(1H-ピロール-2-イル)メタンアミン
概要
説明
N-Methyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C7H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学的研究の応用
N-Methyl-1-(1H-pyrrol-2-yl)methanamine has several scientific research applications:
- Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Pyrrole + Formaldehyde + Methylamine → N-Methyl-1-(1H-pyrrol-2-yl)methanamine
The reaction conditions often include:
- Temperature: Room temperature to 60°C
- Catalyst: Acidic catalyst such as hydrochloric acid
- Solvent: Aqueous or organic solvents like ethanol
Industrial Production Methods: Industrial production of N-Methyl-1-(1H-pyrrol-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: N-Methyl-1-(1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxides.
- Reduction: Reduction reactions can convert it into different amine derivatives.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or neutral conditions.
- Oxidation: N-Methyl-1-(1H-pyrrol-2-yl)methanamine N-oxide
- Reduction: Various amine derivatives
- Substitution: Substituted pyrrole derivatives
作用機序
The mechanism of action of N-Methyl-1-(1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds:
- 1-Methyl-1H-pyrrole-2-carboxamide
- 2-(1H-Pyrrol-1-yl)ethanamine
- 1-(1H-Pyrrol-2-yl)methanamine
Uniqueness: N-Methyl-1-(1H-pyrrol-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
N-methyl-1-(1H-pyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOARPNKCSMTOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517202 | |
| Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26052-05-1 | |
| Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




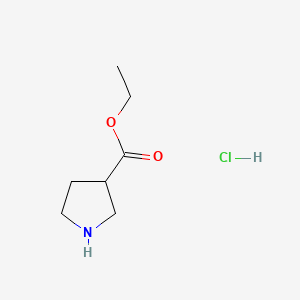
![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)
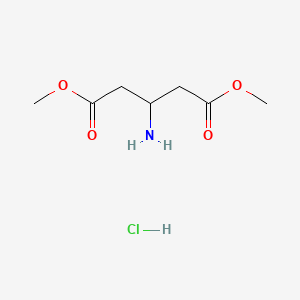


![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
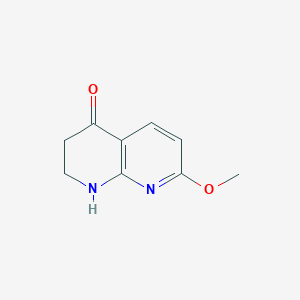
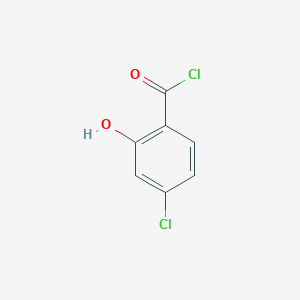
![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)


